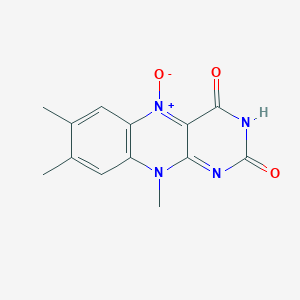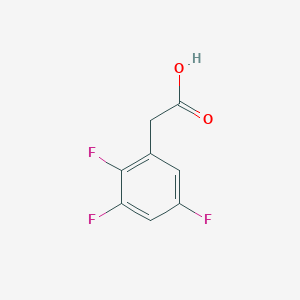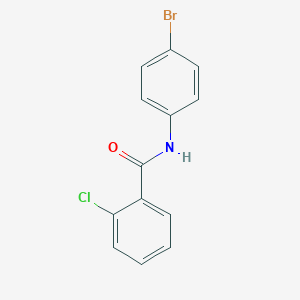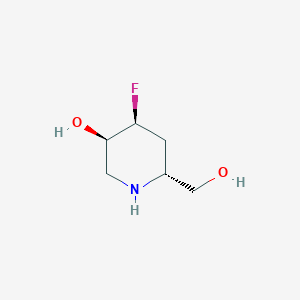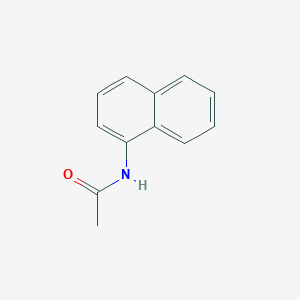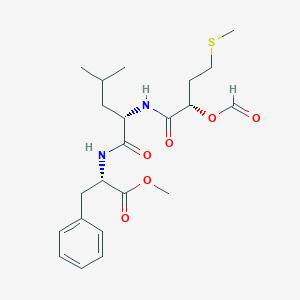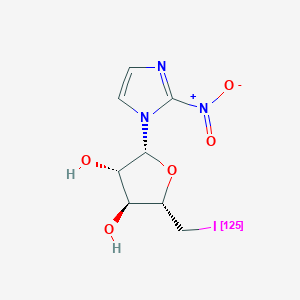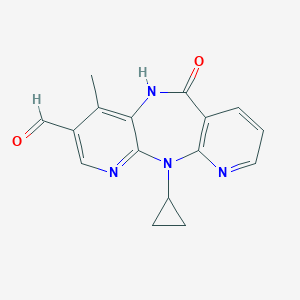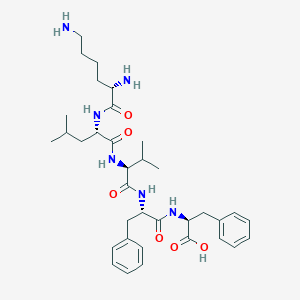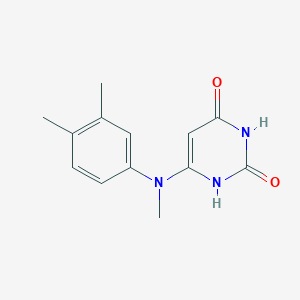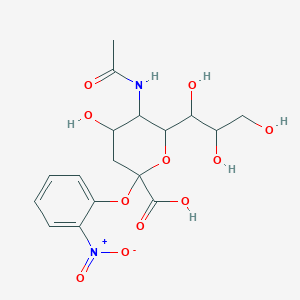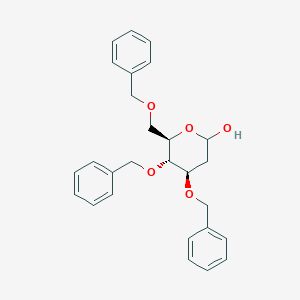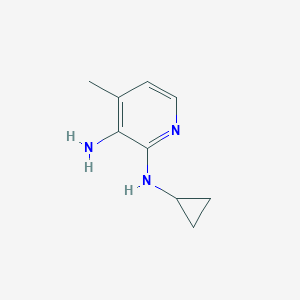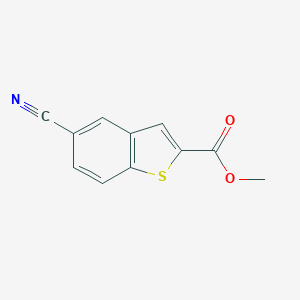![molecular formula C13H10F3NO2S B142053 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid CAS No. 132483-39-7](/img/structure/B142053.png)
2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid, also known as TTPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. TTPA belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs) and has shown promising results in various studies.
作用機序
2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid acts by inhibiting the activity of COX enzymes, specifically COX-2. This inhibition leads to a decrease in the production of prostaglandins, which are responsible for the inflammatory response. 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid also has antioxidant properties, which help to reduce oxidative stress and inflammation.
生化学的および生理学的効果
2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever in animal models. 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid has also been shown to reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid in lab experiments is its ability to inhibit COX-2 activity, which makes it a useful tool for studying the inflammatory response. However, one limitation is that 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid has been shown to have some toxicity in animal models, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid. One area of interest is its potential use in the treatment of Alzheimer's disease. 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid has been shown to improve cognitive function in animal models of the disease, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the development of more selective COX-2 inhibitors, which may have fewer side effects than current NSAIDs. 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid may serve as a starting point for the development of such inhibitors. Finally, more research is needed to determine the safety and efficacy of 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid in humans, which may lead to its eventual use as a therapeutic agent.
合成法
The synthesis of 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid involves the reaction of 2-(thiazol-2-yl)phenylboronic acid with 3-(trifluoromethyl)phenylacetic acid in the presence of a palladium catalyst. This method has been reported to yield high purity and high yield of 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid.
科学的研究の応用
2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid has been extensively studied for its potential therapeutic properties. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation, pain, and fever.
特性
CAS番号 |
132483-39-7 |
|---|---|
製品名 |
2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid |
分子式 |
C13H10F3NO2S |
分子量 |
301.29 g/mol |
IUPAC名 |
2-[4-(1,3-thiazol-2-yl)-3-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H10F3NO2S/c1-7(12(18)19)8-2-3-9(11-17-4-5-20-11)10(6-8)13(14,15)16/h2-7H,1H3,(H,18,19) |
InChIキー |
BQCORHYUXGJIKL-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)C2=NC=CS2)C(F)(F)F)C(=O)O |
正規SMILES |
CC(C1=CC(=C(C=C1)C2=NC=CS2)C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



